Methyl(2-naphthylsulfonyl)amino acetic acid derivatives have garnered significant attention in the scientific community due to their diverse applications and biological activities. These compounds, characterized by the presence of a sulfonyl group attached to a naphthalene ring, have been explored for their potential in various fields, including medicinal chemistry and agriculture. The sulfonyl group is a common moiety in many biologically active compounds, and its incorporation into different chemical structures has led to the development of novel therapeutic agents and herbicides with improved efficacy and selectivity.
In medicinal chemistry, the sulfonyl group has been incorporated into nonsteroidal anti-inflammatory drugs (NSAIDs), resulting in compounds with enhanced COX inhibitory activity and a promising therapeutic profile. These novel compounds have shown potential for the development of new NSAIDs with fewer side effects and improved efficacy2. Additionally, the antibacterial properties of certain naphthoquinone derivatives have been linked to their interaction with sulfhydryl groups in bacteria, suggesting a mode of action similar to that of antibiotics like penicillin4.
In the agricultural sector, sulfonylurea herbicides such as sulfometuron methyl have been used to control the growth of weeds by targeting specific enzymes in the biosynthetic pathway of branched-chain amino acids. The high potency and selectivity of these herbicides make them valuable tools for crop management5.
The compound methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate has been studied for its non-linear optical behaviors, which are important for applications in material science. Theoretical calculations have provided insights into the molecular and chemical properties of the compound, revealing its electrophilic and nucleophilic nature, which could be exploited in the design of optical materials1.
In the dye industry, the transformation of sulphonated azo dyes into different derivatives has been explored. For example, the conversion of sulphonated 1-amino-2-naphthol into various oxazole derivatives has been studied, which could have implications for the synthesis of novel dyes with specific properties3.
The synthesis of 2-(N-methylnaphthalene-2-sulfonamido)acetic acid typically involves the following steps:
The synthesis parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.
The molecular structure of 2-(N-methylnaphthalene-2-sulfonamido)acetic acid features:
The compound's structural representation indicates potential hydrogen bonding capabilities due to the amine and carboxylic acid functionalities, which can affect its solubility and interaction with biological targets .
The chemical reactivity of 2-(N-methylnaphthalene-2-sulfonamido)acetic acid includes:
These reactions are significant for understanding its behavior in biological systems and potential modifications for enhanced activity.
The mechanism of action of 2-(N-methylnaphthalene-2-sulfonamido)acetic acid is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research into its specific mechanisms is ongoing, but preliminary studies suggest that it may exhibit anti-inflammatory or antimicrobial properties due to its structural characteristics .
The applications of 2-(N-methylnaphthalene-2-sulfonamido)acetic acid are diverse:
The compound 2-(N-methylnaphthalene-2-sulfonamido)acetic acid is formally identified in IUPAC nomenclature as [methyl(2-naphthylsulfonyl)amino]acetic acid [3]. This name systematically describes its core structure: a naphthalene ring sulfonylated at the 2-position, with a methyl-substituted nitrogen linked to an acetic acid group.
Alternative names and abbreviations include:
Table 1: Synonyms of 2-(N-Methylnaphthalene-2-sulfonamido)acetic Acid
Synonym | Source |
---|---|
[methyl(2-naphthylsulfonyl)amino]acetic acid | Sigma-Aldrich [3] |
N-Methyl-2-naphthalenesulfonylglycine | PharmInt [5] |
2-[(2-Naphthylsulfonyl)(methyl)amino]acetic acid | BLD Pharm [1] |
Notably, the term "dansylsarcosine" (CAS 1093-96-5) refers to a distinct compound with a dimethylaminonaphthalene moiety and is not a valid synonym [8].
The molecular formula C₁₃H₁₃NO₄S is consistently documented across sources [1] [3] [5]. This formula accounts for the following constituents:
The compound's molecular weight is 279.31 g/mol [1]. Key structural features include:
Structural Representations:
O=C(O)CN(C)S(=O)(C1=CC=C2C=CC=CC2=C1)=O
[1] [3] 1S/C13H13NO4S/c1-14(9-13(15)16)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,16)
[3] ZBJPWSYUZNLAFO-UHFFFAOYSA-N
(unique chemical identifier) [3] The CAS Registry Number for 2-(N-methylnaphthalene-2-sulfonamido)acetic acid is 123760-47-4, universally confirmed by commercial and scientific databases [1] [3] [5]. This identifier is critical for unambiguous substance tracking in regulatory, sourcing, and research contexts.
While the compound is cataloged in PubChem, the exact PubChem CID is not explicitly listed in the provided sources. Related entries include:
Table 2: Key Registry Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 123760-47-4 | BLD Pharm [1], Sigma-Aldrich [3], PharmInt [5] |
MDL Number | MFCD01249749 | BLD Pharm [1] |
PubChem CID (ester analog) | 1550083 | PubChem [4] |
The absence of a direct PubChem CID for the acid form in the provided data underscores the need for verification via authoritative platforms like PubChem using the CAS number or systematic name.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8